N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide
Overview
Description
N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenoxyphenol and benzoyl chloride.
Acetylation: The phenolic group of 4-phenoxyphenol is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Formation of Benzamide: The acetylated product is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Methoxylation: Finally, the methoxylation of the benzamide derivative is carried out using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(Acetyloxy)-N-phenylbenzamide
- N-(Methoxy)-N-phenylbenzamide
- N-(Acetyloxy)-N-(4-methoxyphenyl)benzamide
Uniqueness
N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide is unique due to the presence of both acetyloxy and phenoxyphenyl groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Properties
IUPAC Name |
[benzoyl-[(4-phenoxyphenyl)methoxy]amino] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-17(24)28-23(22(25)19-8-4-2-5-9-19)26-16-18-12-14-21(15-13-18)27-20-10-6-3-7-11-20/h2-15H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZMENDRKLBIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160983 | |
Record name | Benzamide, N-(acetyloxy)-N-((4-phenoxyphenyl)methoxy) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139259-92-0 | |
Record name | N-(Acetyloxy)-N-((4-phenoxyphenyl)methoxy)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139259920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(acetyloxy)-N-((4-phenoxyphenyl)methoxy) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(ACETYLOXY)-N-((4-PHENOXYPHENYL)METHOXY)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV01GZK8GV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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